molecular formula C32H24Cl2K2N6O10S2 B14794904 Benzenesulfonic acid, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis[azo(2-acetyl-1-oxo-2,1-ethanediyl)imino]]bis-(potassium salt) CAS No. 84100-30-1

Benzenesulfonic acid, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis[azo(2-acetyl-1-oxo-2,1-ethanediyl)imino]]bis-(potassium salt)

Cat. No.: B14794904
CAS No.: 84100-30-1
M. Wt: 865.8 g/mol
InChI Key: WBWSLARCAKUVMT-UHFFFAOYSA-L
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Description

Benzenesulfonic acid, 4,4’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis[azo(2-acetyl-1-oxo-2,1-ethanediyl)imino]]bis-(potassium salt) is a complex organic compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by the presence of a biphenyl core substituted with dichloro groups and azo linkages, which are further connected to benzenesulfonic acid moieties. The potassium salt form enhances its solubility in water, making it useful in various applications.

Preparation Methods

The synthesis of Benzenesulfonic acid, 4,4’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis[azo(2-acetyl-1-oxo-2,1-ethanediyl)imino]]bis-(potassium salt) involves multiple steps:

    Synthesis of 3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl: This step involves the chlorination of biphenyl to introduce dichloro groups at the 3,3’ positions.

    Azo Coupling Reaction: The dichlorobiphenyl is then subjected to azo coupling with diazonium salts derived from 2-acetyl-1-oxo-2,1-ethanediyl imino compounds. This step forms the azo linkages.

    Sulfonation: The resulting compound undergoes sulfonation with concentrated sulfuric acid to introduce the benzenesulfonic acid groups.

    Neutralization: Finally, the sulfonated product is neutralized with potassium hydroxide to form the potassium salt.

Chemical Reactions Analysis

Benzenesulfonic acid, 4,4’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis[azo(2-acetyl-1-oxo-2,1-ethanediyl)imino]]bis-(potassium salt) undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can break the azo linkages, resulting in the formation of amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization of the compound.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of dyes and pigments due to its vibrant color properties.

    Biology: The compound’s derivatives are used in staining techniques for microscopy, aiding in the visualization of biological samples.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 4,4’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis[azo(2-acetyl-1-oxo-2,1-ethanediyl)imino]]bis-(potassium salt) involves its interaction with molecular targets through its sulfonic acid groups and azo linkages. These functional groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and stability. The compound’s ability to undergo redox reactions also plays a role in its biological and chemical effects.

Comparison with Similar Compounds

Benzenesulfonic acid, 4,4’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis[azo(2-acetyl-1-oxo-2,1-ethanediyl)imino]]bis-(potassium salt) can be compared with other similar compounds such as:

    Benzenesulfonic acid: The simplest aromatic sulfonic acid, used widely in organic synthesis and industrial applications.

    p-Toluenesulfonic acid: A methyl-substituted derivative of benzenesulfonic acid, commonly used as a catalyst in organic reactions.

    Sulfanilic acid: An aniline derivative with a sulfonic acid group, used in the synthesis of azo dyes.

The unique combination of dichloro biphenyl and azo linkages in Benzenesulfonic acid, 4,4’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis[azo(2-acetyl-1-oxo-2,1-ethanediyl)imino]]bis-(potassium salt) sets it apart from these simpler compounds, providing distinct chemical and physical properties that are valuable in various applications.

Properties

CAS No.

84100-30-1

Molecular Formula

C32H24Cl2K2N6O10S2

Molecular Weight

865.8 g/mol

IUPAC Name

dipotassium;4-[[2-[[2-chloro-4-[3-chloro-4-[[1,3-dioxo-1-(4-sulfonatoanilino)butan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxobutanoyl]amino]benzenesulfonate

InChI

InChI=1S/C32H26Cl2N6O10S2.2K/c1-17(41)29(31(43)35-21-5-9-23(10-6-21)51(45,46)47)39-37-27-13-3-19(15-25(27)33)20-4-14-28(26(34)16-20)38-40-30(18(2)42)32(44)36-22-7-11-24(12-8-22)52(48,49)50;;/h3-16,29-30H,1-2H3,(H,35,43)(H,36,44)(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2

InChI Key

WBWSLARCAKUVMT-UHFFFAOYSA-L

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=C(C=C1)S(=O)(=O)[O-])N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=C(C=C4)S(=O)(=O)[O-])Cl)Cl.[K+].[K+]

Origin of Product

United States

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